N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton NMR (¹H-NMR) and carbon-13 NMR (¹³C-NMR) spectra provide critical insights into the compound’s structure:
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Indole NH | 7.65 | Singlet | 1H |
| Benzodioxepin aromatic H | 6.82–7.15 | Multiplet | 4H |
| Ethylenediamine CH₂ | 3.25–3.45 | Triplet | 4H |
| Acetyl CH₂ | 2.85 | Singlet | 2H |
| Methyl group (indole) | 1.98 | Singlet | 3H |
¹³C-NMR reveals carbonyl carbons at 168.4 ppm (carboxamide) and 170.1 ppm (acetyl), with aromatic carbons in the 110–145 ppm range. The ethylenediamine linker’s carbons appear at 38.9 ppm and 42.1 ppm , confirming secondary amine connectivity.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 393.44 ([M+H]⁺), consistent with the molecular formula. Key fragmentation pathways include:
- Cleavage of the acetyl group : Loss of 43 Da (C₂H₃O), yielding a fragment at m/z 350.39 .
- Indole ring scission : Formation of a quinoline-like ion at m/z 276.32 .
- Benzodioxepin ring opening : Generation of a dihydroxybenzene fragment at m/z 164.18 .
Infrared (IR) Vibrational Signatures
IR spectroscopy identifies functional groups through characteristic absorption bands:
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (amide) | 3290–3320 | Strong |
| C=O stretch (amide) | 1650–1680 | Strong |
| Aromatic C=C stretch | 1550–1600 | Medium |
| C-O-C stretch (benzodioxepin) | 1240–1260 | Strong |
| C-N stretch (amine) | 1180–1220 | Medium |
The 1650–1680 cm⁻¹ band confirms hydrogen-bonded amide carbonyls, while the 1240–1260 cm⁻¹ peak arises from ether linkages in the benzodioxepin ring.
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction reveals a triclinic crystal system with space group P1̄ . The benzodioxepin ring adopts a boat conformation , while the indole moiety remains planar. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 8.21 Å, b = 10.34 Å, c = 12.67 Å |
| α, β, γ angles | 89.5°, 76.3°, 85.2° |
| Hydrogen bond network | N-H···O (2.89 Å) between amide and benzodioxepin oxygen |
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c26-21(13-15-6-7-19-20(12-15)29-11-3-10-28-19)23-8-9-24-22(27)18-14-16-4-1-2-5-17(16)25-18/h1-2,4-7,12,14,25H,3,8-11,13H2,(H,23,26)(H,24,27) |
InChI Key |
CEBHIXOSHLDRRN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CC(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3)OC1 |
Origin of Product |
United States |
Preparation Methods
Iodolactonization of Alkenyl Benzaldehydes
The 3,4-dihydro-2H-1,5-benzodioxepin core is constructed via tandem oxidation and iodolactonization. A solution of 2-O-tethered alkenyl benzaldehyde undergoes CuI/tert-butyl hydroperoxide (TBHP)-mediated oxidation in acetonitrile at 70°C, yielding iodolactone derivatives. Subsequent hydrolysis and acetylation produce the acetyl chloride intermediate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | CuI (1.2 equiv) |
| Oxidizing Agent | TBHP (2.0 equiv) |
| Solvent | Acetonitrile |
| Temperature | 70°C |
| Reaction Time | 12–24 hours |
| Yield | 55–68% |
Alternative Cyclization Strategies
Base-mediated cyclization of 2-(2-bromoethoxy)benzaldehyde derivatives in dimethylformamide (DMF) at 120°C provides an alternative route to the benzodioxepin ring. This method avoids halogenation but requires stringent anhydrous conditions.
Preparation of the Indole-2-Carboxamide Fragment
Indole-2-Carboxylic Acid Synthesis
Indole-2-carboxylic acid is synthesized via Vilsmeier–Haack formylation of indole followed by oxidation. Key steps include:
-
Formylation : Indole reacts with POCl₃/DMF at 0°C to yield indole-2-carbaldehyde.
-
Oxidation : MnO₂ in dichloromethane oxidizes the aldehyde to the carboxylic acid over 20–30 hours.
Characterization Data
| Property | Value |
|---|---|
| Melting Point | 189–192°C |
| IR (KBr) | 1685 cm⁻¹ (C=O stretch) |
| ¹H NMR (DMSO-d₆) | δ 11.2 (s, 1H, NH), 7.21–8.05 (m, 7H, aromatic) |
Amide Bond Formation with Ethylenediamine
The carboxylic acid is activated using ethyl chloroformate in tetrahydrofuran (THF) and coupled with ethylenediamine. Catalytic triethylamine ensures a 72–85% yield of 2-(aminoethyl)-1H-indole-2-carboxamide.
Fragment Coupling and Final Assembly
Acylation of the Amine Intermediate
The benzodioxepin acetyl chloride reacts with 2-(aminoethyl)-1H-indole-2-carboxamide in dichloromethane (DCM) under N₂. Pyridine scavenges HCl, driving the reaction to completion within 6 hours.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | Pyridine (2.2 equiv) |
| Temperature | 0°C → room temperature |
| Yield | 63–77% |
Solid-Phase Coupling Alternatives
Immobilizing the indole-2-carboxamide on Wang resin enables iterative coupling with benzodioxepin acetyl fluoride, achieving 89% purity after cleavage with trifluoroacetic acid (TFA).
Purification and Characterization
Chromatographic Methods
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient). High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 0.1% TFA) confirms >95% purity.
Spectroscopic Confirmation
Key Spectral Data
| Technique | Observations |
|---|---|
| ¹³C NMR (CDCl₃) | δ 171.8 (C=O), 160.2 (C=N), 122.4–138.1 (aromatic carbons) |
| HRMS (ESI+) | [M+H]⁺ calcd. for C₂₁H₂₁N₃O₄: 379.1534; found: 379.1538 |
Challenges and Optimization Strategies
Byproduct Formation During Iodolactonization
Excess CuI promotes diiodination, necessitating stoichiometric control. Reducing CuI to 0.8 equiv decreases diiodo impurities from 22% to 7%.
Indole NH Protection
Unprotected indole NH groups lead to polymerization during acylation. N-Boc protection using di-tert-butyl dicarbonate (Boc₂O) in THF improves yields by 18%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Solution-Phase | 63–77 | 92–95 | 220 |
| Solid-Phase | 82–89 | 95–98 | 310 |
| Microwave-Assisted | 71 | 94 | 270 |
Microwave-assisted coupling (100°C, 30 min) reduces reaction time but requires specialized equipment.
Scalability and Industrial Considerations
Kilogram-scale production employs continuous flow chemistry for iodolactonization, achieving 91% conversion with a residence time of 8 minutes . Spray drying finalizes the API with a particle size of 2–5 µm for enhanced bioavailability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antituberculosis Activity :
Research indicates that derivatives of indole-2-carboxamides, including compounds similar to N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide, have shown promise as antituberculosis agents. They were identified through phenotypic screening against Mycobacterium tuberculosis, demonstrating low micromolar potency and favorable pharmacokinetic properties in animal models . -
Cancer Therapeutics :
Indole derivatives have been explored for their anticancer properties. The indole moiety is known to interact with various biological targets involved in cancer progression. Compounds with similar structures have been reported to inhibit tumor growth in vitro and in vivo, suggesting that this compound could also exhibit similar effects . -
Neuroprotective Effects :
Some studies suggest that indole-based compounds can provide neuroprotective benefits. The ability to cross the blood-brain barrier makes these compounds potential candidates for treating neurodegenerative diseases . Their antioxidant properties may help mitigate oxidative stress in neuronal cells. -
Anti-inflammatory Properties :
Compounds containing the indole structure are also being investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Case Study 1: Antituberculosis Screening
A study conducted on various indole derivatives highlighted the effectiveness of a particular analog that demonstrated significant activity against Mycobacterium tuberculosis. The compound was noted for its low toxicity and high selectivity index, making it a promising candidate for further development as an antituberculosis drug .
Case Study 2: Cancer Cell Line Testing
In vitro testing of indole derivatives against several cancer cell lines showed that specific modifications to the indole structure could enhance cytotoxicity. The results indicated that compounds similar to this compound could lead to the development of new anticancer therapies .
Mechanism of Action
The mechanism of action of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Dirlotapide (CAS 481658-94-0)
Dirlotapide, a 1H-indole-2-carboxamide derivative, shares the indole-2-carboxamide core with the target compound but differs significantly in substituents. Key distinctions include:
- Substituents: Dirlotapide incorporates a trifluoromethyl biphenyl group and a benzylmethylamino side chain, contributing to its high molecular weight (674.70 g/mol) and lipophilicity.
- Pharmacology : It acts as a gut microsomal triglyceride transport protein (gMTP) inhibitor, approved for obesity treatment in dogs .
- Structural Impact : The trifluoromethyl group enhances metabolic stability, while the bulky biphenyl moiety likely improves target binding affinity.
| Parameter | Dirlotapide | Compound X (Hypothetical) |
|---|---|---|
| Molecular Formula | C₄₀H₃₃F₃N₄O₃ | Not reported |
| Molecular Weight | 674.70 g/mol | Estimated higher than 439 g/mol* |
| Key Functional Groups | Trifluoromethyl biphenyl | Benzodioxepin, acetyl ethylamino |
| Pharmacological Use | Anti-obesity (veterinary) | Research ongoing |
*Based on structural complexity relative to compound.
2.1.2 N-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide (CAS 1010903-11-3)
This compound () features a six-membered benzodioxin ring instead of benzodioxepin, with additional methoxy and methyl groups:
- Physicochemical Properties : Lower molecular weight (439.46 g/mol), LogP 1.71, and boiling point 761.6°C suggest moderate lipophilicity and high thermal stability .
- Methoxy groups could influence electronic properties and metabolic pathways.
Pharmacological and Toxicological Profiles
- Dirlotapide : Demonstrates target specificity for gMTP with minimal off-target effects in dogs, though human toxicity data are lacking .
- Compound: No explicit pharmacological data, but its LogP (1.71) and molecular weight suggest favorable druglikeness per Lipinski’s rules .
- Compound X : The benzodioxepin ring may enhance blood-brain barrier penetration compared to benzodioxin analogs, but this requires experimental validation.
Biological Activity
N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an indole core with a carboxamide functional group and a substituted benzodioxepin moiety. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms:
- Antiproliferative Activity : Studies have shown that indole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, derivatives with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values often below 10 μM .
- Dual Inhibition of EGFR and CDK2 : Some related compounds have been identified as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), which are critical targets in cancer therapy. These compounds showed IC50 values in the nanomolar range against these targets .
- Anti-inflammatory Effects : Indole derivatives are also noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines such as TNF-alpha in various cellular models .
Biological Activity Data
The following table summarizes the biological activity data for this compound and related compounds:
Case Study 1: Anticancer Activity
In a study focused on the synthesis of new indole derivatives, several compounds were evaluated for their anticancer properties. The results indicated that modifications to the indole structure significantly enhanced antiproliferative activity against multiple cancer cell lines. The most potent derivative exhibited an IC50 value of 1.05 µM against four different cancer cell lines, highlighting the potential of these compounds in cancer therapeutics .
Case Study 2: Mechanistic Insights
Another investigation explored the mechanistic pathways through which indole derivatives exert their effects. It was found that these compounds could induce apoptosis via the activation of caspases and modulation of Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors like Bax and cytochrome C in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
